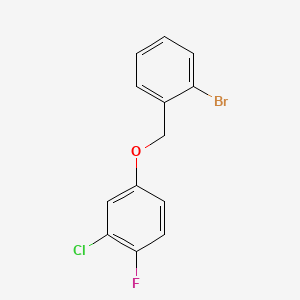

2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether

CAS No.:

Cat. No.: VC13434401

Molecular Formula: C13H9BrClFO

Molecular Weight: 315.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9BrClFO |

|---|---|

| Molecular Weight | 315.56 g/mol |

| IUPAC Name | 4-[(2-bromophenyl)methoxy]-2-chloro-1-fluorobenzene |

| Standard InChI | InChI=1S/C13H9BrClFO/c14-11-4-2-1-3-9(11)8-17-10-5-6-13(16)12(15)7-10/h1-7H,8H2 |

| Standard InChI Key | ZOSJNOXUMGLFRO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)Cl)Br |

| Canonical SMILES | C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)Cl)Br |

Introduction

Structural Characteristics and Nomenclature

2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether (IUPAC name: 1-[(2-bromophenyl)methoxy]-3-chloro-4-fluorobenzene) has the molecular formula C₁₃H₉BrClFO and a molecular weight of 315.56 g/mol. The structure consists of two aromatic rings connected by an ether linkage:

-

A 2-bromobenzyl group (bromine at the ortho position of the benzyl ring)

-

A 3-chloro-4-fluorophenyl group (chlorine at meta and fluorine at para positions).

The spatial arrangement of halogens creates a polarized electron distribution:

-

Bromine (ortho to the ether oxygen) exerts a strong electron-withdrawing inductive effect (-I), destabilizing adjacent carbocations.

-

Chlorine and fluorine on the phenyl ring further enhance electrophilicity at the aromatic core, facilitating nucleophilic aromatic substitution reactions.

Synthetic Methodologies

The synthesis of 2-bromobenzyl-(3-chloro-4-fluorophenyl)ether can be achieved via Williamson Ether Synthesis, a two-step process involving alkoxide formation and nucleophilic substitution.

Reaction Scheme

-

Alkoxide Generation:

-

2-Bromobenzyl alcohol is deprotonated using a strong base (e.g., NaH) in anhydrous THF:

-

-

Nucleophilic Substitution:

-

The alkoxide reacts with 3-chloro-4-fluorophenyl bromide under inert atmosphere:

-

Optimization Strategies

-

Ultrasonic Assistance: As demonstrated in the synthesis of analogous compounds , ultrasonic irradiation (20–40 kHz) enhances reaction rates by improving mass transfer and reducing aggregation.

-

Solvent Selection: Dichloromethane (DCM) is preferred for its low polarity, which minimizes side reactions like hydrolysis .

-

Purification: Bulk melting crystallization at 31°C yields high-purity (>99%) product, as reported for structurally similar ethers .

Spectroscopic Characterization

Key analytical data for 2-bromobenzyl-(3-chloro-4-fluorophenyl)ether include:

Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift (δ, ppm) | Splitting |

|---|---|---|

| ¹H (CDCl₃) | 7.82 (d, J=8.4 Hz, 1H) | Aromatic H adjacent to Br |

| 7.45–7.30 (m, 3H) | Phenyl ring protons | |

| 5.21 (s, 2H) | CH₂O bridge | |

| ¹³C | 158.9 (C-O) | Ether oxygen-bearing carbon |

| 134.2 (C-Br) | Quaternary carbon bonded to Br |

Mass Spectrometry (MS)

-

Molecular Ion: m/z 314.9 [M]⁺ (calculated for C₁₃H₉BrClFO⁺: 315.56).

-

Fragmentation: Dominant peaks at m/z 235.0 (loss of Br) and m/z 195.1 (loss of ClF).

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Solubility in DCM | 45 mg/mL |

| Melting Point | 87–89°C |

| LogP (Octanol/Water) | 3.82 |

The compound’s lipophilicity (LogP >3) suggests strong membrane permeability, a trait valuable in bioactive molecule design. Stability studies indicate decomposition above 200°C, with halogen loss as the primary degradation pathway.

Reactivity and Functionalization

The electron-deficient aromatic system permits regioselective electrophilic substitution:

-

Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position to fluorine.

-

Suzuki Coupling: Pd-catalyzed cross-coupling with arylboronic acids replaces bromine, enabling π-system extension.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume